An In-depth Technical Guide to 2,4,5-Trifluorobenzoyl Chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,4,5-Trifluorobenzoyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. Fluorinated organic compounds often exhibit unique physicochemical and biological properties, including enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1] Among the diverse array of fluorinated building blocks, 2,4,5-Trifluorobenzoyl chloride stands out as a versatile and highly reactive intermediate. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and key applications, offering field-proven insights for professionals in research and development.
Core Molecular Attributes
2,4,5-Trifluorobenzoyl chloride is an acyl chloride derivative of trifluorobenzene. The presence of three electron-withdrawing fluorine atoms on the benzene ring, coupled with the reactive acyl chloride moiety, makes it a valuable reagent in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 88419-56-1 | [2][3][4][5] |
| Molecular Formula | C₇H₂ClF₃O | [2][3][6] |
| Molecular Weight | 194.54 g/mol | [2][3][6][7] |
| Appearance | Colorless to orange to green clear liquid | [6][8] |
| Density | 1.53 g/cm³ | [4][6][8] |
| Boiling Point | 85 °C at 17 mmHg173.7 °C at 760 mmHg | [4][6][8] |
| Refractive Index | n20/D 1.5 | [6][8] |
| Purity | ≥ 98% (GC) | [6][8] |
IUPAC Name: 2,4,5-trifluorobenzoyl chloride[7]
Chemical Structure:
Synthesis of 2,4,5-Trifluorobenzoyl Chloride
The most common and efficient laboratory-scale synthesis of 2,4,5-Trifluorobenzoyl chloride involves the chlorination of 2,4,5-trifluorobenzoic acid. Several chlorinating agents can be employed, with oxalyl chloride and thionyl chloride being prevalent choices due to their efficacy and the volatile nature of their byproducts.
A representative synthesis protocol using oxalyl chloride is detailed below.[9] This method is favored for its mild reaction conditions and high yield.
Experimental Protocol: Synthesis via Oxalyl Chloride
Objective: To synthesize 2,4,5-Trifluorobenzoyl chloride from 2,4,5-trifluorobenzoic acid.
Materials:
-
2,4,5-trifluorobenzoic acid
-
Oxalyl chloride
-
Anhydrous ether
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Vacuum distillation apparatus
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve 5.24 g of 2,4,5-trifluorobenzoic acid in 50 ml of anhydrous ether.
-
Add two drops of N,N-dimethylformamide to the solution to act as a catalyst.
-
Under a gentle stream of argon, add oxalyl chloride dropwise from the dropping funnel over a period of 30 minutes. Gas evolution (CO and CO₂) will be observed.
-
Continue stirring the reaction mixture for an additional 30 minutes after the gas evolution ceases to ensure the reaction goes to completion.
-
Remove the ether solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is then purified by vacuum distillation to yield the final product, 2,4,5-Trifluorobenzoyl chloride. A boiling point of 26°-27° C at 0.75 mm Hg has been reported for the distilled product.[9]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. The use of anhydrous ether and an inert atmosphere (argon) is critical to prevent the reaction of the product with water, which would revert it to the starting carboxylic acid.
-
Catalytic DMF: N,N-dimethylformamide catalyzes the reaction by forming a reactive Vilsmeier intermediate with the chlorinating agent, which then facilitates the conversion of the carboxylic acid to the acyl chloride.
-
Dropwise Addition: The reaction between the carboxylic acid and oxalyl chloride is exothermic and produces gaseous byproducts. Slow, dropwise addition helps to control the reaction rate and prevent excessive foaming or a runaway reaction.
-
Vacuum Distillation: This purification technique is ideal for heat-sensitive, high-boiling point liquids. It allows for distillation at a lower temperature, preventing thermal decomposition of the product.
Caption: Workflow for the synthesis of 2,4,5-Trifluorobenzoyl chloride.
Chemical Properties and Reactivity
The chemical behavior of 2,4,5-Trifluorobenzoyl chloride is dominated by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the inductive effect of the chlorine atom and the trifluorinated phenyl ring. This makes it an excellent acylating agent.
Acylation Reactions
2,4,5-Trifluorobenzoyl chloride readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.
General Reaction Scheme:
Where Nu-H represents a nucleophile (e.g., R-OH, R-NH₂, R-SH)
The trifluorobenzoyl moiety introduced in these reactions can significantly alter the properties of the parent molecule, a strategy frequently employed in drug discovery to enhance biological activity and pharmacokinetic profiles.[6][8]
Hydrolysis
As with most acyl chlorides, 2,4,5-Trifluorobenzoyl chloride is sensitive to moisture and will readily hydrolyze to form 2,4,5-trifluorobenzoic acid and hydrochloric acid.[10] This reactivity underscores the importance of handling and storing the compound under anhydrous conditions.
Applications in Research and Drug Development
The primary application of 2,4,5-Trifluorobenzoyl chloride is as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[6][8] Its utility stems from the ability to introduce the 2,4,5-trifluorobenzoyl group, which can confer desirable properties to the target molecule.
-
Pharmaceutical Synthesis: It serves as a building block for various pharmaceutical agents where the fluorinated aromatic structure is crucial for biological activity.[6] For instance, it is a precursor in the synthesis of certain enzyme inhibitors and receptor antagonists.
-
Agrochemical Development: In the formulation of herbicides and pesticides, the trifluorobenzoyl group can enhance the efficacy and stability of the active ingredients.[6]
-
Materials Science: This compound is also utilized in the development of advanced materials, such as specialty polymers and coatings, where its unique properties contribute to improved performance and durability.[6][8]
-
Analytical Chemistry: It can be employed in analytical methods for the derivatization of other compounds to facilitate their detection and quantification.[6][8]
Safety and Handling
2,4,5-Trifluorobenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.
GHS Hazard Information:
-
H314: Causes severe skin burns and eye damage.[7]
-
H317: May cause an allergic skin reaction.[7]
-
H318: Causes serious eye damage.[7]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Recommended storage is at 2 - 8 °C.[6][8]
-
In case of spills, absorb with an inert material and dispose of as hazardous waste.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. scbt.com [scbt.com]
- 3. 2,4,5-Trifluorobenzoyl chloride [webbook.nist.gov]
- 4. 2,4,5-Trifluorobenzoyl chloride | CAS#:88419-56-1 | Chemsrc [chemsrc.com]
- 5. 2,4,5-Trifluorobenzoyl chloride | 88419-56-1 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2,4,5-Trifluorobenzoyl chloride | C7H2ClF3O | CID 145164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
